![molecular formula C10H10Cl2O2 B14317436 ({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene CAS No. 112176-27-9](/img/structure/B14317436.png)
({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dichloroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” typically involves the following steps:
Formation of the Dichloroethenyl Group: This can be achieved through the chlorination of ethylene to form 1,2-dichloroethylene.
Attachment to Benzene Ring: The dichloroethenyl group can be attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the dichloroethenyl group, converting it to an ethyl group or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, where the existing substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its reactivity and potential as an intermediate in organic synthesis
Biology
In biological research, derivatives of such compounds are investigated for their potential as enzyme inhibitors or as probes to study biochemical pathways.
Medicine
The compound and its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism by which “({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The specific pathways involved would depend on the nature of the substituents and the overall structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dichloroethenyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxybenzene: Lacks the dichloroethenyl group, affecting its reactivity in oxidation and reduction reactions.
(2,2-Dichloroethenyl)methoxybenzene: Similar structure but with different positioning of the substituents, leading to different chemical properties.
Propriétés
Numéro CAS |
112176-27-9 |
|---|---|
Formule moléculaire |
C10H10Cl2O2 |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
2,2-dichloroethenoxymethoxymethylbenzene |
InChI |
InChI=1S/C10H10Cl2O2/c11-10(12)7-14-8-13-6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Clé InChI |
UXQVFIJCPXOMAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCOC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
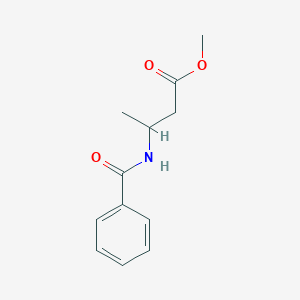
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
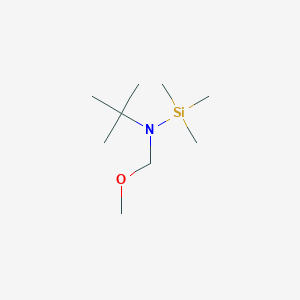
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
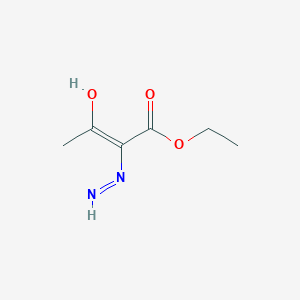
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
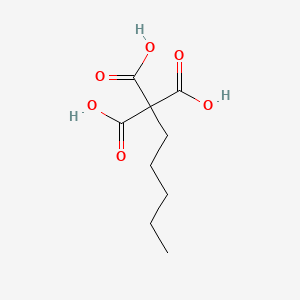
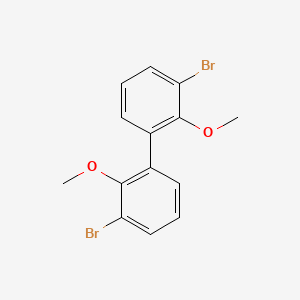
![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
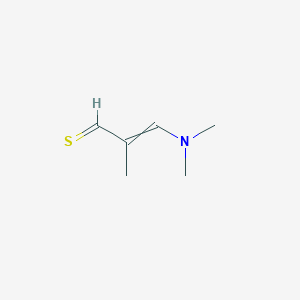
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
